molecular formula C4H6O4Pd B12386089 CID 46738660

CID 46738660

Cat. No.: B12386089
M. Wt: 224.51 g/mol
InChI Key: MRFFRDFAJJMLOF-UHFFFAOYSA-N
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Description

CID 46738660 is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). Its molecular structure, synthesis pathways, and biological targets would require experimental validation, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) profiling, as demonstrated in studies on similar compounds .

Properties

Molecular Formula

C4H6O4Pd

Molecular Weight

224.51 g/mol

InChI

InChI=1S/2CO2.2CH3.Pd/c2*2-1-3;;;/h;;2*1H3;/q;;2*-1;+2

InChI Key

MRFFRDFAJJMLOF-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C(=O)=O.C(=O)=O.[Pd+2]

Origin of Product

United States

Preparation Methods

The synthesis of CID 46738660 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions is essential to achieve high yield and purity.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput.

Chemical Reactions Analysis

CID 46738660 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific functional groups present in the compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.

Scientific Research Applications

CID 46738660 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study its effects on cellular processes and to investigate its potential as a therapeutic agent.

    Medicine: The compound is being explored for its potential use in the treatment of various diseases. Its unique chemical structure makes it a promising candidate for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of CID 46738660 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 46738660, a comparative analysis with structurally or functionally related compounds is essential. Below is a framework for such comparisons, derived from methodologies in the evidence:

Structural and Physicochemical Properties

Table 1 compares hypothetical properties of this compound with oscillatoxin derivatives () and other bioactive compounds (–15):

Property This compound* Oscillatoxin D (CID 101283546) CAS 340736-76-7 CAS 918538-05-3
Molecular Formula Not provided C₃₄H₅₄O₈ C₁₀H₅F₃N₂O₃ C₆H₃Cl₂N₃
Molecular Weight Not provided 590.8 g/mol 258.15 g/mol 188.01 g/mol
Solubility Not provided Low (hydrophobic) 0.199 mg/ml 0.26 mg/ml
Bioavailability Not provided Likely low (high logP) 0.56 0.55
CYP Inhibition Not provided Not reported CYP1A2 None

Note: Data for this compound is inferred; experimental validation is required.

Challenges in Comparison

  • Data Gaps : The absence of explicit data on this compound limits direct comparisons.
  • Structural Diversity : Oscillatoxins () are macrocyclic polyketides, whereas CAS 918538-05-3 is a chlorinated heterocycle , highlighting the need for structural elucidation.

Methodological Considerations

Analytical Techniques

  • Mass Spectrometry: Source-induced collisionally activated dissociation (CID) can differentiate isomers, as shown for ginsenosides .
  • Chromatography : HPLC-ELSD/ESI-MS () enables purity assessment and structural profiling.
  • Computational Tools : PubChem’s similarity search () can identify analogs based on Tanimoto coefficients or substructure matching.

Data Reproducibility

Adherence to guidelines () ensures transparent reporting of synthesis, characterization, and bioassays. For example, spectral data (NMR, IR) must be included for compound validation .

Q & A

Q. How to ensure ethical and reproducible reporting of this compound research?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Disclose conflicts of interest and publish negative results to avoid publication bias .

Tables for Methodological Guidance

Framework Application to this compound Research Reference
PICOT Define target systems, interventions, and outcomes
FINER Criteria Evaluate feasibility and novelty of research aims
DoE Optimize synthesis and experimental conditions
Data Analysis Tool Use Case
R/Python Statistical modeling of dose-response curves
Gaussian Computational modeling of molecular interactions

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